molecular formula C20H26O4 B013740 4-Methylumbelliferyl Decanoate CAS No. 66185-70-4

4-Methylumbelliferyl Decanoate

Cat. No.: B013740
CAS No.: 66185-70-4
M. Wt: 330.4 g/mol
InChI Key: HTFJJKMPGKQQNM-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl Decanoate is a synthetic compound used primarily as a substrate in biochemical assays to measure esterase activity. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. When hydrolyzed by esterases, this compound releases 4-methylumbelliferone, which can be detected due to its fluorescence, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl Decanoate typically involves the esterification of 4-methylumbelliferone with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane .

Industrial Production Methods

Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl Decanoate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the formation of 4-methylumbelliferone and decanoic acid .

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for 4-Methylumbelliferyl Decanoate involves its hydrolysis by esterases. The enzyme cleaves the ester bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into esterase activity. The molecular targets are the esterases, and the pathway involves the hydrolysis of the ester bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl Decanoate is unique due to its longer decanoate chain, which may provide different interaction dynamics with esterases compared to shorter-chain esters. This can be useful in studying esterases with varying substrate specificities and in applications requiring substrates with different hydrophobic properties .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJJKMPGKQQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404823
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66185-70-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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